2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester typically involves the esterification of the corresponding acid. The reaction conditions often include the use of an acid catalyst and an alcohol, such as ethanol, under reflux conditions . The process may also involve the use of protective groups to ensure the selective formation of the desired ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with its targets . The pathways involved often include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoic Acid Ethyl Ester
- 2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-cyclopropylaminoacrylic Acid Ethyl Ester
Uniqueness
2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester is unique due to its specific trifluoromethoxy substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in research applications where such properties are advantageous .
Eigenschaften
CAS-Nummer |
1329835-70-2 |
---|---|
Molekularformel |
C12H11F3O4 |
Molekulargewicht |
276.211 |
IUPAC-Name |
ethyl 3-oxo-3-(2,3,4-trifluoro-5-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H11F3O4/c1-3-19-9(17)5-7(16)6-4-8(18-2)11(14)12(15)10(6)13/h4H,3,5H2,1-2H3 |
InChI-Schlüssel |
JUIQNTVXPVAOBN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)F)F)OC |
Synonyme |
Ethyl (5-Methoxy-2,3,4-trifluorobenzoyl)acetate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.